5-Dehydroxyparatocarpin K

Description

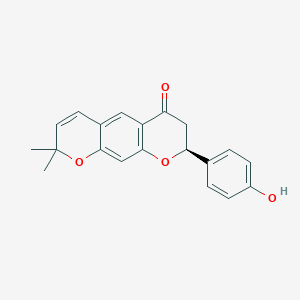

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAWXMYPBINIJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@@H](CC3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Framework for the Isolation and Characterization of 5-Dehydroxyparatocarpin K and Related Prenylated Flavonoids from Putative Natural Sources

An In-depth Technical Guide for the Scientific Professional

Disclaimer: A thorough review of indexed scientific literature reveals no direct publications detailing the isolation or natural sources of a compound specifically named "5-Dehydroxyparatocarpin K." This suggests the compound may be novel, exceptionally rare, or documented under an alternative nomenclature. The name, however, implies a structural relationship to the "paratocarpin" class of molecules, which are prenylated flavonoids. This guide is therefore structured as a predictive, first-principles-based protocol, leveraging established methodologies for the isolation of structurally similar compounds from their most probable botanical origins: the genera Paratocarpus and Artocarpus of the Moraceae family. This document serves as a robust technical blueprint for researchers aiming to isolate and identify such target molecules.

Part 1: Phytochemical Context and Probable Natural Sources

The Genera Paratocarpus and Artocarpus: A Reservoir of Phenolic Bioactives

The Moraceae family, particularly the genera Artocarpus and the closely related Paratocarpus, are well-documented sources of a rich diversity of phenolic compounds.[1][2] These plants have long been utilized in traditional medicine, and modern phytochemical investigations have confirmed their value as sources of bioactive molecules.[3][4] While the genus Paratocarpus is less extensively studied, the phytochemical profile of Artocarpus provides a strong and predictive model for the types of compounds likely to be present.

The chemical landscape of these genera is dominated by:

-

Prenylated Flavonoids: This is the most characteristic class of compounds. The basic flavonoid skeleton is decorated with one or more isoprenoid (prenyl, geranyl, etc.) side chains, which significantly modifies their biological activity and lipophilicity. Compounds like Artonin J and Artonin E have been successfully isolated from Artocarpus hirsutus.

-

Chalcones and Dihydrochalcones: These are biosynthetic precursors to flavonoids and are often found alongside them. A novel dihydrochalcone was recently isolated from Artocarpus lowii.[5][6]

-

Stilbenoids and Arylbenzofurons: These phenolic compounds are also frequently reported and contribute to the overall bioactivity of the plant extracts.[2][3]

Given its name, this compound is almost certainly a prenylated flavonoid. The isolation strategy must therefore be tailored to the physicochemical properties of this compound class.

Selecting and Preparing Plant Material

The concentration of secondary metabolites can vary significantly between different parts of the plant. For prenylated flavonoids in Artocarpus and related species, the heartwood, root bark, and stem bark are typically the most concentrated sources.[7]

Protocol for Material Preparation:

-

Authentication: Botanical identification of the plant material by a qualified taxonomist is a critical first step to ensure reproducibility and accuracy.

-

Drying: The collected plant material should be air-dried in the shade or in a ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material must be ground into a coarse powder (typically 20-40 mesh) to increase the surface area available for solvent extraction, thereby enhancing extraction efficiency.

Part 2: A Step-by-Step Guide to Isolation and Purification

The following protocol is a multi-stage, systematic workflow designed to isolate a target prenylated flavonoid from a complex plant matrix. Each stage is designed to purify the sample by removing classes of interfering compounds, progressively enriching the target molecule for final purification.

Stage 1: Comprehensive Extraction

The objective of this stage is to efficiently extract the broadest possible range of secondary metabolites, including the target compound, from the prepared plant powder. This is typically achieved through sequential extraction with solvents of increasing polarity.

Rationale for Solvent Choice: A sequential extraction first uses a non-polar solvent to remove lipids, waxes, and chlorophyll (which can interfere with subsequent chromatography) before employing more polar solvents to extract the desired phenolic compounds.

| Solvent | Polarity Index | Target Compound Classes | Rationale |

| n-Hexane | 0.1 | Lipids, Waxes, Sterols, Chlorophyll | Defatting the matrix; removal of non-polar interferents. |

| Acetone | 5.1 | Flavonoids, Chalcones, Xanthones | Excellent solvent for a wide range of phenolic compounds. |

| Ethyl Acetate | 4.4 | Flavonoid Aglycones, Phenolic Acids | Selectively extracts medium-polarity compounds. |

| Methanol/Ethanol | 5.1 / 4.3 | Flavonoid Glycosides, Tannins | Extracts highly polar compounds.[8] |

Recommended Protocol: Ultrasonic-Assisted Sequential Extraction Ultrasonic-Assisted Extraction (UAE) is preferred over simple maceration or Soxhlet extraction due to its higher efficiency, reduced solvent consumption, and lower operating temperatures, which minimizes compound degradation.[9]

-

Macerate 1 kg of dried plant powder in 5 L of n-hexane.

-

Place the suspension in an ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.

-

Filter the mixture and collect the hexane extract. Repeat this process two more times. Combine the hexane extracts.

-

Air-dry the plant residue completely to remove residual hexane.

-

Repeat steps 1-3 sequentially on the plant residue using acetone, followed by methanol.

-

Evaporate the solvents from the acetone and methanol extracts in vacuo using a rotary evaporator to yield the respective crude extracts. The acetone extract is often the most enriched in prenylated flavonoids.

Stage 2: Solvent Partitioning (Liquid-Liquid Extraction)

The crude acetone (or methanol) extract is still a complex mixture. Liquid-Liquid Extraction (LLE) is a crucial step to fractionate the extract based on the differential polarity and acid-base properties of its components.[10]

Protocol for Fractionation:

-

Suspend the crude acetone extract (e.g., 100 g) in 1 L of a water-methanol mixture (9:1 v/v).

-

Transfer the suspension to a large separatory funnel.

-

Extract this aqueous suspension sequentially with an equal volume of dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH). Perform each solvent extraction three times.

-

Combine the respective solvent layers (DCM, EtOAc, n-BuOH) and the final aqueous layer.

-

Evaporate each fraction to dryness in vacuo.

Expert Insight: The ethyl acetate fraction is typically the most promising for isolating prenylated flavonoid aglycones due to their intermediate polarity. The target, this compound, is highly likely to be concentrated in this fraction.

Caption: General workflow for extraction and fractionation.

Stage 3: Multi-Step Chromatographic Purification

This stage involves a cascade of chromatographic techniques to isolate the target compound to >95% purity.

Step 3.1: Silica Gel Column Chromatography (CC) This is the workhorse of natural product isolation, separating compounds based on their polarity.

-

Protocol:

-

Pack a glass column with silica gel (70-230 mesh) slurried in hexane.

-

Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient would start with 100% hexane, gradually introducing ethyl acetate (e.g., 95:5, 90:10, ... 0:100), followed by a gradient of ethyl acetate into methanol.

-

Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

Step 3.2: Size Exclusion Chromatography (Sephadex LH-20) This technique is excellent for cleaning up fractions from the silica gel column. It separates smaller molecules from larger ones and can also separate compounds based on their aromaticity.

-

Protocol:

-

Pack a column with Sephadex LH-20 resin swelled in 100% methanol.

-

Dissolve the combined, enriched fraction from the silica gel column in a minimal amount of methanol.

-

Load the sample and elute isocratically with 100% methanol.

-

Collect fractions and monitor by TLC or HPLC. This step is highly effective at removing residual tannins and polymeric material.

-

Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) This is the final polishing step to achieve high purity.

-

Protocol:

-

Use a reverse-phase C18 column.

-

Dissolve the purified fraction from the Sephadex column in methanol.

-

Elute with a gradient of water (A) and methanol or acetonitrile (B). Both mobile phases should be modified with 0.1% formic acid to ensure sharp peaks for phenolic compounds.

-

A typical gradient might be: 5% B to 60% B over 40 minutes.

-

Monitor the elution with a UV detector (phenolics typically have strong absorbance at 254 nm and 280 nm) and collect the peak corresponding to the target compound.

-

Evaporate the solvent to yield the pure isolated compound.

-

Caption: Multi-step chromatographic purification cascade.

Stage 4: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.

-

¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal how the atoms are connected. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the placement of prenyl groups on the flavonoid skeleton.

-

-

UV-Vis and IR Spectroscopy: Provide complementary information about the chromophore system (UV-Vis) and functional groups (IR) present in the molecule.[11]

By comparing the obtained spectroscopic data with that of known "paratocarpin" or "artocarpin" analogues from the literature, the structure of this compound can be definitively confirmed.[5][7]

References

- 1. utm.mx [utm.mx]

- 2. Artocarpus: a review of its traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Phytochemistry and Pharmacology of Genus Artocarpus: A Review on Current Status of Knowledge | Semantic Scholar [semanticscholar.org]

- 5. Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoids from the roots of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids from Artocarpus anisophyllus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Dehydroxyparatocarpin K: A Technical Guide for Structural Elucidation

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of 5-Dehydroxyparatocarpin K, a naturally occurring isoflavonoid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this specific molecule. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the analysis of this compound and related compounds.

Introduction to this compound

This compound is a member of the isoflavonoid class of natural products, which are known for their diverse biological activities.[1][2][3] The precise determination of its chemical structure is a prerequisite for understanding its biological function and for any further development in medicinal chemistry. Spectroscopic methods provide the necessary tools to unambiguously determine the connectivity and stereochemistry of such molecules.[1][2]

The chemical structure of this compound, as registered in public databases like PubChem, is (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one.[4] Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.4 g/mol .[4][5] This guide will walk through the predicted spectroscopic data for this structure and explain how each piece of information contributes to its confirmation.

Caption: Logical relationship between this compound and spectroscopic techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit signals corresponding to each unique proton in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J = 8.5 Hz | 2H | H-2', H-6' |

| ~6.85 | d, J = 8.5 Hz | 2H | H-3', H-5' |

| ~7.60 | s | 1H | H-4 |

| ~6.40 | s | 1H | H-10 |

| ~5.50 | dd, J = 12.0, 4.0 Hz | 1H | H-8 |

| ~3.00 | m | 2H | H-7 |

| ~6.60 | d, J = 10.0 Hz | 1H | H-5" |

| ~5.60 | d, J = 10.0 Hz | 1H | H-4" |

| ~1.45 | s | 6H | 2 x CH₃ (gem-dimethyl) |

| ~9.50 | s | 1H | 4'-OH |

Predicted ¹³C NMR and DEPT Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180.0 | C | C-6 (C=O) |

| ~160.0 | C | C-2 |

| ~158.0 | C | C-4' |

| ~155.0 | C | C-9 |

| ~130.0 | CH | C-2', C-6' |

| ~128.0 | C | C-1' |

| ~125.0 | CH | C-4 |

| ~122.0 | CH | C-5" |

| ~116.0 | CH | C-3', C-5' |

| ~115.0 | CH | C-4" |

| ~110.0 | C | C-3 |

| ~105.0 | C | C-5 |

| ~102.0 | CH | C-10 |

| ~78.0 | C | C-6" |

| ~76.0 | CH | C-8 |

| ~45.0 | CH₂ | C-7 |

| ~28.0 | CH₃ | 2 x CH₃ (gem-dimethyl) |

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of the molecule.

-

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, a cross-peak between the signals at ~5.50 ppm (H-8) and ~3.00 ppm (H-7) would confirm their connectivity.

-

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations from the gem-dimethyl protons (~1.45 ppm) to C-6" (~78.0 ppm), C-5" (~122.0 ppm), and C-4" (~115.0 ppm) would confirm the pyran ring structure.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135 and DEPT-90 spectra. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C due to its lower natural abundance and gyromagnetic ratio.

-

2D NMR Acquisition: Acquire ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC spectra. These experiments require specific pulse sequences and parameter optimization (e.g., evolution times, mixing times) to obtain high-quality data.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and elemental composition of a compound, and the fragmentation pattern can offer valuable structural information.[7][8]

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₂₀H₁₈O₄), the expected monoisotopic mass is 322.1205. HRMS, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can measure this mass with high accuracy (typically < 5 ppm error), which allows for the unambiguous determination of the molecular formula.[9][10]

| Ion | Calculated m/z |

| [M+H]⁺ | 323.1278 |

| [M+Na]⁺ | 345.1099 |

| [M-H]⁻ | 321.1132 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, key fragmentations would likely involve cleavages of the pyran and chromenone rings.

Caption: A simplified workflow for a tandem mass spectrometry experiment.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

-

LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of the mobile phase to separate the compound of interest from any impurities.

-

MS Acquisition: Acquire full scan MS data in both positive and negative ion modes to determine the molecular weight.

-

MS/MS Acquisition: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation data for the precursor ion of this compound.

-

Data Analysis: Analyze the data using specialized software to determine the accurate mass, elemental composition, and to propose fragmentation pathways that are consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.[12][13][14][15]

Predicted IR Absorption Bands

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Broad, Strong | O-H stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1650 | Strong | C=O stretch | Ketone (chromenone) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic C=C |

| ~1250 | Strong | C-O stretch | Ether |

| ~1150 | Strong | C-O stretch | Phenolic C-O |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural elucidation of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers can confirm the molecular formula, identify the key functional groups, and piece together the complete carbon-hydrogen framework, including stereochemistry. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working on the characterization of this and other related natural products, ultimately facilitating their potential development as therapeutic agents.

References

- 1. A brief history and spectroscopic analysis of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C20H18O4 | CID 11515298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding protein modifications using top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

The Architecture of a Novel Antitumor Agent: A Technical Guide to the Biosynthetic Pathway of 5-Dehydroxyparatocarpin K

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dehydroxyparatocarpin K, a prenylated pterocarpan, has emerged as a molecule of significant interest within the drug development landscape due to its potential antitumor and antimicrobial properties.[1] Understanding its biosynthesis is paramount for developing sustainable and scalable production methods, moving beyond reliance on plant extraction. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, synthesizing current knowledge on isoflavonoid and pterocarpan biosynthesis. We will delve into the key enzymatic steps, from the initial phenylpropanoid precursors to the final intricate prenylation and cyclization reactions. Furthermore, this guide offers detailed, field-proven experimental protocols for the heterologous expression of biosynthetic genes and in vitro enzymatic assays, equipping researchers with the practical knowledge to investigate and potentially engineer this pathway.

Introduction: The Significance of this compound

This compound belongs to the pterocarpan class of isoflavonoids, which are predominantly found in the plant kingdom, particularly in the Leguminosae family.[2][3] These compounds are often synthesized by plants as phytoalexins in response to pathogen attack.[2][4] The unique structural feature of this compound, a C6-C3-C6 skeleton with an additional prenyl group, contributes to its bioactivity. The prenyl moiety enhances the lipophilicity of the molecule, potentially facilitating its interaction with cellular membranes and protein targets.[5] Elucidating the biosynthetic machinery responsible for its production is a critical step towards harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into isoflavonoid synthesis, proceeds to the formation of the pterocarpan scaffold, and culminates in a specific prenylation event.

The Phenylpropanoid and Isoflavonoid Core Pathway

The journey to this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions, common to the biosynthesis of all flavonoids, constructs the foundational isoflavone skeleton.[6][7]

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[8]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[8]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[8]

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. In the specific branch leading to 5-deoxyisoflavonoids, CHR acts in concert with CHS to produce isoliquiritigenin.[7][9]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of isoliquiritigenin to liquiritigenin.[7]

-

Isoflavone Synthase (IFS): A key enzyme that introduces the characteristic B-ring migration, converting the flavanone liquiritigenin into the isoflavone daidzein via a 2-hydroxyisoflavanone intermediate.[2][10]

Diagram of the Core Isoflavonoid Biosynthetic Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 3. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis Pathway and Metabolism of Isoflavones | Encyclopedia MDPI [encyclopedia.pub]

- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 5-Dehydroxyparatocarpin K: A Structural Puzzle Awaiting a Primary Account

Introduction

5-Dehydroxyparatocarpin K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure has been established as (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one, with a molecular formula of C₂₀H₁₈O₄ and a molecular weight of approximately 322.4 g/mol . This compound has been identified from the plant Cullen corylifolium (L.) Medik., also known by its synonym Psoralea corylifolia. This plant has a long history of use in traditional medicine, particularly in Ayurveda and Chinese medicine, for treating various skin conditions.[1][2][3] The structural complexity and biological origin of this compound make it a subject of interest for researchers in natural product chemistry and drug development.

Despite the confirmation of its structure in chemical databases, a comprehensive, in-depth guide on its chemical structure elucidation cannot be completed at this time. The primary scientific literature detailing the original isolation and, crucially, the spectroscopic data (NMR, MS) that form the basis of the structure's confirmation, is not available through extensive searches. Without this foundational experimental data, a detailed technical analysis of the elucidation process, as requested, is not possible.

This document will, therefore, outline the general principles and methodologies that would be employed for the structure elucidation of a novel flavonoid like this compound, based on established practices in the field. It will also present the known information about the compound and its botanical source.

The Botanical Source: Cullen corylifolium

Cullen corylifolium, a member of the Fabaceae family, is an annual herb found in tropical and subtropical regions.[1] It is a rich source of a diverse array of phytochemicals, including flavonoids, coumarins, and meroterpenes.[1][2] These compounds are believed to be responsible for the plant's wide range of reported biological activities, which include anti-inflammatory, antibacterial, antioxidant, and antitumor properties.[1][2][3] The isolation of this compound from this plant places it within a family of structurally related flavonoids that are subjects of ongoing research for their potential therapeutic applications.

The General Approach to Structure Elucidation of a Novel Flavonoid

The process of elucidating the structure of a new natural product like this compound is a systematic investigation that combines separation science with various spectroscopic techniques. The workflow is designed to first isolate the pure compound and then piece together its molecular structure atom by atom.

Part 1: Isolation and Purification

The initial step involves the extraction of chemical constituents from the plant material, typically the seeds or fruits of Cullen corylifolium.

Experimental Protocol: General Extraction and Isolation Workflow

-

Preparation of Plant Material: The collected plant parts (e.g., seeds) are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This process, known as fractionation, separates compounds based on their solubility.

-

Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process:

-

Column Chromatography: Often the first step, using silica gel or other stationary phases to separate the components of the extract.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. A C18 column is commonly used for flavonoids, with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

-

-

Purity Assessment: The purity of the isolated compound is confirmed by HPLC, typically by observing a single sharp peak.

Below is a conceptual workflow for the isolation process.

Caption: Conceptual workflow for the isolation and purification of a natural product.

Part 2: Spectroscopic Analysis for Structure Determination

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic methods.

1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule with high precision. From this, the molecular formula (C₂₀H₁₈O₄) can be deduced.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule. A suite of 1D and 2D NMR experiments is typically performed.

-

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms (protons) in the molecule, providing information about their chemical environment, the number of each type of proton, and how they are connected to neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment identifies all the carbon atoms in the molecule, indicating their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR Experiments: These experiments reveal correlations between different atoms, allowing the assembly of the molecular skeleton.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically those on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, which is important for determining the stereochemistry of the molecule.

-

The logical process of piecing together the structure from spectroscopic data is illustrated below.

Caption: Logical flow from raw spectroscopic data to the final chemical structure.

The Structure of this compound

The established structure of this compound is a flavonoid with a pyran ring fused to the chromenone core. Key structural features include:

-

A chromenone core, which is characteristic of many flavonoids.

-

A pyran ring fused to the chromenone system.

-

A gem-dimethyl group on the pyran ring.

-

A p-hydroxyphenyl substituent, which is common in this class of compounds.

-

A stereocenter at the C-8 position.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Skeleton | Pyrano[3,2-g]chromen-6-one |

| Substituents | 4-hydroxyphenyl group at C-8 |

| 2,2-dimethyl groups on the pyran ring | |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| Stereochemistry | (S)-configuration at C-8 |

Conclusion

While the definitive structure of this compound is known and recorded in scientific databases, the absence of the primary research paper detailing its isolation and spectroscopic analysis prevents a thorough and authoritative guide on its structure elucidation. The methodologies described herein represent the standard, field-proven approach that would have been taken to identify this molecule. The elucidation of natural product structures is a cornerstone of phytochemistry and drug discovery, relying on a logical and evidence-based interpretation of spectroscopic data. Further research to uncover the original publication would be invaluable to the scientific community, providing the detailed experimental evidence needed to fully appreciate the discovery of this unique flavonoid.

References

An In-Silico Expedition: Charting the Bioactivity of 5-Dehydroxyparatocarpin K

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Natural products remain a cornerstone of drug discovery, offering a vast reservoir of structurally diverse and biologically active molecules.[1] 5-Dehydroxyparatocarpin K, a flavonoid compound, presents an intriguing scaffold for therapeutic exploration.[2] This technical guide provides a comprehensive, in-depth framework for the in silico prediction of its bioactivity. We will navigate the essential computational methodologies, from initial target identification to the nuanced interpretation of molecular dynamics, equipping researchers with a robust workflow to unlock the therapeutic potential of this and other natural products. This document emphasizes the rationale behind each computational step, ensuring a transparent and reproducible research paradigm.

Introduction: The Rationale for an In Silico First Approach

The traditional drug discovery pipeline is a long and arduous journey, often fraught with high attrition rates and exorbitant costs.[3] In silico methodologies, or computer-aided drug design (CADD), have emerged as indispensable tools to de-risk and expedite this process.[4][5][6][7] By simulating molecular interactions and predicting pharmacokinetic properties in a virtual environment, we can prioritize promising candidates and identify potential liabilities long before committing to costly and time-consuming wet-lab experiments.[4][6]

This guide focuses on this compound, a natural product with limited but suggestive evidence of bioactivity, including potential antitumor and antimicrobial properties.[2] The core objective is to construct a predictive model of its biological behavior, thereby generating testable hypotheses for subsequent experimental validation. The workflow presented herein is designed to be both comprehensive and modular, allowing for adaptation to a wide range of natural product investigations.

Foundational Knowledge: Understanding this compound

Before embarking on any computational analysis, a thorough understanding of the molecule is paramount.

2.1. Chemical Identity and Properties:

This compound is a flavonoid with the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol .[8][9] Its structure, characterized by a pyrano[3,2-g]chromen-6-one core with a 4-hydroxyphenyl substituent, can be retrieved from public databases such as PubChem (CID 11515298).[8]

| Property | Value | Source |

| Molecular Formula | C20H18O4 | PubChem[8] |

| Molecular Weight | 322.35 g/mol | LookChem[9] |

| IUPAC Name | (8S)-8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one | PubChem[8] |

| CAS Number | 124858-37-3 | LookChem[9] |

2.2. Known and Putative Biological Activities:

While specific studies on this compound are limited, its structural similarity to other paratocarpins and flavonoids provides initial clues. For instance, paratocarpin E has demonstrated growth inhibitory effects in human breast cancer cells through the induction of apoptosis and autophagy.[10] Flavonoids as a class are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] This foundational knowledge allows us to formulate initial hypotheses about potential therapeutic targets.

The In Silico Workflow: A Step-by-Step Guide

The following workflow outlines a logical progression of computational experiments designed to predict the bioactivity of this compound.

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel compound.

3.1. Phase 1: Target Identification and Ligand Preparation

The initial and most critical step is to identify potential biological targets for this compound. This is not a trivial task for a natural product with limited prior research. We will employ a two-pronged approach.

3.1.1. Ligand-Based Target Prediction:

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]

-

Protocol:

-

Obtain Ligand Structure: Download the 2D or 3D structure of this compound from PubChem in SDF or SMILES format.[8]

-

Utilize Similarity-Based Tools: Employ web servers like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D similarity to known bioactive molecules.

-

Employ Machine Learning-Based Tools: Utilize platforms that use machine learning algorithms to correlate molecular features with biological targets.[12]

-

Analyze and Prioritize Targets: Scrutinize the list of predicted targets, prioritizing those with known relevance to cancer, inflammation, or infectious diseases, based on the known activities of related flavonoids.

-

3.1.2. Literature-Based Target Mining:

Concurrently, a thorough literature search for the bioactivities of structurally related paratocarpins and flavonoids can reveal experimentally validated targets.

3.2. Phase 2: Molecular Docking - Predicting Binding Interactions

Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding mode and affinity of this compound to these proteins.[6][13][14] This computational "handshake" provides a static snapshot of the ligand-protein interaction.[13]

3.2.1. Essential Software:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: A widely used and validated docking engine.[15]

-

PyMOL or UCSF Chimera: For visualizing and analyzing docking results.[15]

3.2.2. Step-by-Step Molecular Docking Protocol:

-

Protein Preparation:

-

Ligand Preparation:

-

Convert the 2D structure of this compound to a 3D structure using a tool like OpenBabel.

-

In AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT file format.[16]

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The location and dimensions of the grid box are critical for a successful docking run.

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the output file, which will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Lower binding energy values typically indicate a more favorable interaction.[13]

-

Visualize the top-ranked poses in PyMOL or Chimera to examine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the target protein.

-

Figure 2: A detailed workflow for performing molecular docking simulations.

3.3. Phase 3: ADMET Prediction - Assessing Drug-Likeness

A molecule's efficacy is not solely determined by its binding affinity; its pharmacokinetic properties are equally crucial.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps to identify potential liabilities early in the discovery process.[6]

3.3.1. Recommended Web Servers:

-

SwissADME: A user-friendly platform for predicting a wide range of physicochemical and pharmacokinetic properties.

-

ADMETlab 3.0: A comprehensive online platform for ADMET prediction.[19]

-

PreADMET: Another valuable tool for predicting ADME and toxicity data.[20]

-

vNN-ADMET: A web server for ADMET prediction using a variable nearest neighbor methodology.[21]

3.3.2. Key Parameters to Evaluate:

| Parameter Category | Specific Parameters | Desired Range/Outcome | Rationale |

| Physicochemical Properties | Molecular Weight, LogP, H-bond donors/acceptors | Adherence to Lipinski's Rule of Five | Good oral bioavailability |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | High | Efficient absorption from the gut |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Varies by target; generally low for peripheral targets | Determines where the drug goes in the body |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Non-inhibitor, not a major substrate | Avoids drug-drug interactions and rapid clearance |

| Excretion | (Often inferred from metabolism and solubility) | - | How the drug is eliminated from the body |

| Toxicity | AMES toxicity, hERG inhibition, Hepatotoxicity | Negative/Low | Minimizes adverse effects |

3.4. Phase 4: Molecular Dynamics - Simulating Dynamic Behavior

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.[6][22][23] This allows for the assessment of the stability of the predicted binding pose and a more nuanced understanding of the intermolecular interactions.[22]

3.4.1. Essential Software:

-

GROMACS: A versatile and widely used package for performing MD simulations.[24][25]

-

AMBER: Another popular suite of programs for MD simulations.[26]

3.4.2. General MD Simulation Protocol:

-

System Preparation:

-

The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

-

Production Run:

-

The production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.

-

-

Analysis:

-

The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key intermolecular interactions observed in the docking pose is also monitored.

-

Synthesizing the Data and Formulating a Hypothesis

The culmination of this in silico investigation is the integration of all generated data to formulate a testable hypothesis. A strong hypothesis will be supported by a convergence of evidence from the different computational methods. For example, a promising result would be a high predicted binding affinity to a cancer-related target, a stable binding pose in MD simulations, and a favorable ADMET profile.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has outlined a rigorous and comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying these computational techniques, researchers can gain valuable insights into its potential therapeutic applications, prioritize experimental efforts, and ultimately accelerate the journey from natural product to novel therapeutic. It is crucial to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and inform the drug discovery process.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound [myskinrecipes.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. dockdynamics.com [dockdynamics.com]

- 7. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 8. This compound | C20H18O4 | CID 11515298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 21. vNN-ADMET [vnnadmet.bhsai.org]

- 22. mdpi.com [mdpi.com]

- 23. frontiersin.org [frontiersin.org]

- 24. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]

- 25. GROMACS Tutorials [mdtutorials.com]

- 26. medium.com [medium.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-Dehydroxyparatocarpin K

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxicity screening of 5-Dehydroxyparatocarpin K, a natural flavonoid compound.[1][2] This guide emphasizes the scientific rationale behind experimental choices, provides detailed protocols for robust and reproducible assays, and outlines the necessary steps for data analysis and interpretation.

Introduction: The Therapeutic Potential of this compound

This compound is a flavonoid, a class of natural products known for a wide range of biological activities.[1][3] Its chemical structure (Molecular Formula: C₂₀H₁₈O₄, Molecular Weight: 322.35 g/mol ) provides a unique scaffold that has been investigated for potential antitumor and antimicrobial properties.[1][4] The initial exploration of any novel compound for therapeutic use, particularly in oncology, begins with a critical assessment of its cytotoxicity—the ability to kill or damage cells.[5]

This preliminary screening is not merely about identifying a "killer" compound; it is a nuanced investigation to determine if the compound exhibits selective toxicity towards cancer cells while sparing normal, healthy cells. This concept of a therapeutic window is fundamental to drug development. This guide will walk through a logical, multi-faceted approach to generate a foundational cytotoxicity profile for this compound.

Section 1: Designing the Screening Cascade

A robust preliminary screen relies on a well-conceived experimental design. The goal is to obtain reliable and multi-dimensional data that can confidently guide future research. This involves careful selection of cellular models and orthogonal assay methodologies.

The Critical Role of Cell Line Selection

The choice of cell lines can significantly impact the outcome and relevance of a cytotoxicity study.[6] A thoughtful selection process is paramount.

-

Rationale for a Panel Approach: Relying on a single cell line is fraught with peril, as it may not be representative of the broader landscape of human cancers. We recommend a panel approach that includes cell lines from diverse tissue origins (e.g., lung, breast, colon, liver). This strategy helps to identify if the compound's activity is broad-spectrum or specific to certain cancer types. For instance, a starting panel could include A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma), all of which are well-characterized and widely used.[7][8]

-

Assessing Selective Toxicity: The ultimate goal of cancer therapy is to eliminate malignant cells with minimal harm to the patient. Therefore, it is crucial to include at least one non-cancerous cell line in the screening panel to assess the selectivity of this compound.[9] Normal human dermal fibroblasts (NHDF) or a non-cancerous epithelial cell line are excellent choices to establish a baseline for toxicity against healthy cells.[8]

Orthogonal Assays for Validated Results

No single assay is perfect. Different assays measure different cellular parameters, and relying on a single readout can be misleading.[10] For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[11] Therefore, a preliminary screen should employ at least two assays with distinct mechanisms to confirm the cytotoxic effect.

-

Metabolic Viability Assay (MTT): Measures the metabolic activity of a cell, which is often used as a proxy for cell viability.

-

Membrane Integrity Assay (LDH): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of late-stage apoptosis or necrosis.[12][13]

This dual-assay approach provides a more complete picture of the compound's effect, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.

Caption: Overall workflow for the preliminary cytotoxicity screening of this compound.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Accuracy and meticulous technique are critical for reproducible results.

Protocol 1: MTT Metabolic Viability Assay

This assay quantifies cell viability based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15]

Caption: Principle of the MTT assay for measuring cell viability.

Step-by-Step Methodology:

-

Cell Plating:

-

Harvest and count cells from culture. Ensure cell viability is >95% using Trypan Blue exclusion.

-

Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]

-

Causality: The seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment. Too few cells will yield a low signal; too many will lead to overgrowth and nutrient depletion.

-

Include control wells: "cells + medium" (untreated control) and "medium only" (blank).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and recover.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

-

Include a "vehicle control" (cells treated with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions (or control media) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, including controls.[14]

-

Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[15]

-

Causality: This incubation period is critical for sufficient formazan development. Insufficient time leads to a weak signal, while excessive time can lead to artifacts.

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[15]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

-

-

Absorbance Measurement:

-

Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.

-

Protocol 2: LDH Membrane Integrity Assay

This colorimetric assay measures cytotoxicity by quantifying the activity of LDH released from damaged cells into the supernatant.[12][13] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the number of lysed cells.[12]

Caption: Principle of the LDH release assay for measuring cytotoxicity.

Step-by-Step Methodology:

-

Cell Plating and Treatment:

-

Follow steps 1-3 from the MTT protocol. The experimental setup (cell plating, compound treatment, controls) is identical. It is often efficient to run both assays in parallel from the same initial cell plating and treatment setup.

-

-

Assay Controls:

-

In addition to the experimental wells, prepare three essential controls on the same plate:

-

Background Control: Medium only (no cells).

-

Low Control (Spontaneous Release): Untreated cells.

-

High Control (Maximum Release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 15-30 minutes before supernatant collection.[17]

-

-

Causality: These controls are non-negotiable for proper data normalization. The High Control defines 100% cytotoxicity, while the Low Control defines the baseline LDH release from healthy cells.

-

-

Supernatant Collection:

-

After the 48-72 hour incubation, centrifuge the 96-well plate at 400 g for 10 minutes.[18]

-

Causality: Centrifugation pellets the cells and debris, ensuring that only the supernatant containing the released LDH is transferred.

-

Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[17]

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[17][18]

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[17]

-

Incubate at room temperature for 10-30 minutes, protected from light. The exact time may vary depending on the kit and cell type.[18]

-

-

Absorbance Measurement:

-

Add 50 µL of stop solution (if required by the kit) to each well.[17]

-

Measure the absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm.

-

Section 3: Data Analysis and Interpretation

Raw absorbance values must be processed and normalized to determine the biological effect of this compound.

Calculating Percentage Viability/Cytotoxicity

-

For MTT Assay:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

-

-

For LDH Assay:

-

Subtract the average absorbance of the "background control" from all other readings.

-

Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = ((Experimental Value - Low Control) / (High Control - Low Control)) x 100

-

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.

-

Plot the Data: Create a dose-response curve by plotting the percentage viability (or inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis.

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve. Alternatively, for a rough estimate, the IC₅₀ can be interpolated from the graph where the viability is 50%.[19]

A Hypothetical Case Study

To illustrate the interpretation of results, consider the following hypothetical data for this compound after a 72-hour incubation.

| Cell Line | Tissue Origin | Cell Type | IC₅₀ (µM) from MTT Assay | IC₅₀ (µM) from LDH Assay | Selectivity Index (SI)* |

| A549 | Lung | Cancer | 12.5 | 15.8 | 6.4 |

| MDA-MB-231 | Breast | Cancer | 8.9 | 10.2 | 9.0 |

| HepG2 | Liver | Cancer | 25.1 | 28.4 | 3.2 |

| NHDF | Skin | Normal Fibroblast | 80.2 | 95.5 | - |

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Interpretation:

-

Potency and Selectivity: The compound shows the highest potency against the MDA-MB-231 breast cancer cell line (IC₅₀ ≈ 9-10 µM).

-

Favorable Therapeutic Window: The IC₅₀ value in the normal NHDF cells is significantly higher (80-95 µM) than in the cancer cell lines. The Selectivity Index is greatest for MDA-MB-231 (SI ≈ 9.0), suggesting that the compound is approximately 9 times more toxic to these cancer cells than to normal fibroblasts. This is a promising result for a preliminary screen.

Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically grounded approach for the preliminary cytotoxicity screening of this compound. By employing a panel of relevant cell lines and using orthogonal assays to measure both metabolic activity and membrane integrity, researchers can generate a reliable initial profile of the compound's potency and selectivity.

The hypothetical data suggest that this compound is a promising candidate, particularly against certain breast cancer models, due to its potent and selective cytotoxic activity. Based on these foundational results, subsequent investigations should focus on:

-

Mechanism of Action Studies: Determining how the compound induces cell death. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) would be a logical next step to see if the cell death is programmed and controlled.[13][20]

-

Broader Screening: Expanding the cell line panel to include more representatives of sensitive cancer types.

-

In Vivo Studies: If the in vitro promise holds, advancing the compound to preclinical animal models to assess efficacy and safety in a whole-organism context.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemfarms.com [chemfarms.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab [nebiolab.com]

- 6. scielo.br [scielo.br]

- 7. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. youtube.com [youtube.com]

- 20. bmglabtech.com [bmglabtech.com]

A Comprehensive Technical Guide to Paratocarpin Analogues and Derivatives: From Synthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paratocarpin, a prenylated flavonoid primarily isolated from the Moraceae family, has garnered significant attention for its diverse and potent biological activities, including notable anticancer and anti-inflammatory properties. However, its clinical translation is often hampered by challenges such as low bioavailability and metabolic instability. This has spurred intensive research into the synthesis and evaluation of paratocarpin analogues and derivatives to enhance its therapeutic potential. This technical guide provides an in-depth review of the current landscape of paratocarpin-related drug discovery. It delves into the structure-activity relationships (SAR) that govern the bioactivity of these compounds, details the synthetic methodologies for their creation, and explores the mechanistic underpinnings of their pharmacological effects. By synthesizing technical data with field-proven insights, this guide aims to serve as a critical resource for researchers engaged in the development of novel flavonoid-based therapeutic agents.

Introduction: The Therapeutic Promise of Paratocarpin

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, flavonoids represent a major class of secondary metabolites with a wide spectrum of pharmacological effects. Paratocarpin, a member of the flavonoid family, is distinguished by its unique prenylated structure, which contributes significantly to its bioactivity. Primarily found in plants of the Artocarpus genus, such as Artocarpus lakoocha, paratocarpin has demonstrated promising anticancer, anti-inflammatory, and antioxidant activities in preclinical studies.

The core structure of paratocarpin, a tetracyclic system akin to pterocarpans, provides a versatile scaffold for chemical modification. This structural versatility, coupled with its potent biological profile, makes paratocarpin an attractive lead compound for the development of novel therapeutics. The primary motivation for generating analogues and derivatives is to overcome the inherent pharmacokinetic limitations of many natural flavonoids, such as poor absorption, extensive metabolism, and low bioavailability, thereby enhancing their efficacy and drug-likeness.

Biological Activities of the Paratocarpin Scaffold

The therapeutic interest in paratocarpin and its analogues is rooted in their significant effects on key cellular pathways implicated in major diseases.

Anticancer Activity

A substantial body of evidence points to the potent cytotoxic effects of paratocarpin-like compounds against various cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation. Several studies have shown that these flavonoids can modulate critical signaling pathways that are dysregulated in cancer. For instance, many natural compounds exert their anticancer effects by targeting pro-inflammatory pathways that contribute to the tumor microenvironment. Key molecular targets include transcription factors like NF-κB and STAT, which are central mediators of both inflammation and cancer progression. Inhibition of these pathways can suppress the expression of genes involved in cell survival, proliferation, and metastasis.

Anti-inflammatory Effects

Chronic inflammation is a recognized hallmark of cancer and numerous other diseases. Paratocarpin and related flavonoids have shown potent anti-inflammatory properties. Their mechanism of action often involves the suppression of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the downregulation of inflammatory cytokines. The NF-κB signaling pathway is a particularly important target for the anti-inflammatory activity of these compounds. By preventing the activation of NF-κB, these molecules can halt the inflammatory cascade, making them promising candidates for treating inflammatory disorders and cancer-related inflammation.

Antioxidant Properties

Many flavonoids, including those from the Artocarpus species, are potent antioxidants. They can neutralize harmful reactive oxygen species (ROS), which are byproducts of cellular metabolism that can damage DNA, proteins, and lipids, contributing to cellular aging and disease pathogenesis. The antioxidant activity of flavonoids is generally attributed to their ability to donate hydrogen atoms, thereby scavenging free radicals. This property is beneficial in both cancer prevention and the mitigation of inflammation, as oxidative stress is a key contributor to both processes.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the paratocarpin scaffold has yielded crucial insights into the structural features required for optimal biological activity. Understanding these structure-activity relationships (SAR) is fundamental to designing more potent and selective drug candidates.

The core tetracyclic structure of pterocarpans is essential for their activity. Key areas of modification and their impact on bioactivity include:

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings significantly influence activity. These groups are often involved in hydrogen bonding interactions with biological targets and contribute to the compound's antioxidant properties.

-

Prenyl Groups: The prenyl (a five-carbon isoprenoid) side chain is a hallmark of paratocarpin and is often critical for its potent cytotoxicity. This lipophilic group can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.

-

Methylation and Glycosylation: Strategic modification of hydroxyl groups through methylation or glycosylation can dramatically alter a compound's pharmacokinetic profile. Methylation can improve metabolic stability, while glycosylation can increase water solubility. However, these modifications can sometimes decrease intrinsic bioactivity, highlighting the delicate balance required in analogue design.

The following diagram illustrates the key modification points on a generalized flavonoid scaffold and their influence on activity, providing a conceptual framework for SAR studies.

Caption: Key modification sites and their effects on flavonoid properties.

Synthetic Methodologies and Experimental Protocols

The generation of paratocarpin analogues relies on robust and flexible synthetic strategies. Both semi-synthesis starting from the natural product and total synthesis approaches are employed.

General Workflow for Analogue Synthesis and Screening

A typical drug discovery workflow for developing novel paratocarpin analogues involves several key stages, from initial design to preclinical evaluation.

Caption: Workflow for paratocarpin analogue development.

Representative Synthetic Protocol: N-Substituted Analogues

This protocol provides a generalized method for creating N-substituted derivatives, a common strategy for exploring SAR.

Objective: To synthesize a library of N-substituted analogues from a common intermediate.

Materials:

-

N-nornoscapine (or a similar amino-functionalized paratocarpin intermediate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

A library of diverse acid chlorides (R-COCl) or alkyl halides (R-X)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a solution of the amino-intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Electrophile: Add the desired acid chloride or alkyl halide (1.1 eq) dropwise to the cooled solution. Causality: The base (TEA) deprotonates the amine, increasing its nucleophilicity to attack the electrophilic halide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride) and brine. Self-Validation: The bicarbonate wash neutralizes any remaining acidic reagents, preventing side reactions during concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure N-substituted analogue.

-

Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Pharmacokinetic Considerations

A major hurdle in the clinical development of flavonoids is their pharmacokinetic profile. Upon oral administration, they often exhibit low solubility, poor absorption, and are subject to extensive first-pass metabolism in the intestine and liver. Phase I and Phase II metabolic reactions, such as hydroxylation, glucuronidation, and sulfation, convert the flavonoids into more water-soluble forms that are readily excreted.

The development of analogues aims to address these issues. For instance:

-

Improving Absorption: Increasing lipophilicity through the addition of alkyl or prenyl groups can enhance passive diffusion across the intestinal epithelium.

-

Enhancing Metabolic Stability: Methylating free hydroxyl groups can block sites of glucuronidation or sulfation, thereby increasing the compound's half-life and systemic exposure.

Future Perspectives and Conclusion